Product packaging for CDK4-R24C(Cat. No.:)

CDK4-R24C

Cat. No.: B1575497
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CDK4-R24C is a mutant form of Cyclin-Dependent Kinase 4 carrying an arginine to cysteine substitution at position 24. This mutation was first identified as a germline alteration in human familial melanoma and functions as a dominant oncogene . The primary mechanism of the R24C mutation is its abolition of the ability of CDK4 to bind to the key cyclin kinase inhibitor p16 INK4a . This resistance to normal physiological inhibition results in constitutively active CDK4 kinase activity, leading to hyperphosphorylation of retinoblastoma (Rb) family proteins (pRb, p107, p130), disrupted cell cycle control, and escape from replicative senescence and contact inhibition . In research, the this compound mutant is a critical tool for studying oncogenic transformation. Mouse models harboring this germline mutation develop spontaneous tumors in various tissues, including pancreas, pituitary, brain, and skin, and show extraordinary susceptibility to chemical carcinogens, providing genetic proof that Cdk4 activation is a central event in the genesis of many cancer types . It is also used to investigate mechanisms of immune evasion in autochthonous melanoma models and to explore the role of CDK4 in regulating cancer cell stemness and invasiveness, such as in glioblastoma . Beyond cancer biology, recent studies have utilized the this compound mutant to explore non-canonical CDK4 functions, demonstrating its role in promoting pancreatic β-cell differentiation and rescuing diabetes in a mouse model, independent of its cell cycle function . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

sequence

ACDPHSGHFV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular Mechanisms of Cdk4 R24c

Structural Implications of the R24C Mutation

The R24C mutation in CDK4 has profound structural consequences that underpin its altered regulatory properties and aberrant activity.

Alterations in Binding Interface Architecture and Hydrogen Bond Interactions

The Arginine at position 24 of CDK4 is critically located within the binding interface for INK4 inhibitors, particularly p16INK4a. This residue is involved in a strong electrostatic interaction with Aspartate 84 (D84) of p16INK4a. The R24C mutation disrupts this key electrostatic interaction, effectively abolishing the ability of p16INK4a to bind and inhibit CDK4.

Furthermore, computational analyses suggest that this mutation can alter the hydrogen bond interactions between CDK4 and its activating partner, Cyclin D1. Molecular dynamics simulations comparing native and mutant CDK4 in complex with Cyclin D1 have shown a predicted decrease in the maximum number of hydrogen bonds formed in the mutant complexes, suggesting a potential decrease in the stability of the CDK4-Cyclin D1 complex. This altered binding interface architecture contributes to the deregulated kinase activity observed in CDK4-R24C mutants.

Table 1 summarizes the predicted impact of the R24C mutation on hydrogen bond interactions between CDK4 and Cyclin D1 based on computational studies.

CDK4 VariantPredicted Maximum Hydrogen Bonds with Cyclin D1 (Simulation)Implication for Complex Stability
Native~45-80Higher stability
R24CDecreased compared to nativePotential decreased stability

Downstream Signaling Cascade Perturbations

The structural and functional alterations induced by the R24C mutation in CDK4 lead to significant perturbations in downstream signaling cascades, primarily those governing cell cycle progression and proliferation.

Deregulation of E2F Transcription Factor Pathways

A primary consequence of constitutively active this compound is the hyperphosphorylation of the Retinoblastoma protein (pRb) and its related pocket proteins, p107 and p130. In its hypophosphorylated state, pRb binds to and represses E2F transcription factors, preventing the transcription of genes necessary for S-phase entry. Hyperphosphorylation by activated CDK4-Cyclin D complexes releases E2F transcription factors from pRb-mediated repression.

The deregulation of E2F transcription factor pathways by this compound results in the uncontrolled expression of E2F target genes, many of which are involved in DNA synthesis, cell cycle progression, and proliferation. Studies have shown increased levels of E2F1 and E2F4 RNA and protein in cells expressing this compound compared to wild-type CDK4. This leads to increased E2F activity, driving cells through the G1/S checkpoint irrespective of normal regulatory signals.

Table 2 illustrates the effect of this compound on Rb phosphorylation and E2F levels.

CDK4 StatusRb Phosphorylation StatusE2F Activity Level
Wild-typeRegulated phosphorylationRegulated
R24C MutantHyperphosphorylationDeregulated

Activation of Proliferative Signaling Pathways

The deregulated E2F activity downstream of this compound hyperphosphorylation of Rb directly contributes to the activation of proliferative signaling pathways. By promoting the transcription of genes essential for cell cycle progression, this compound expressing cells exhibit increased cell proliferation rates and decreased doubling times. They also demonstrate an escape from replicative senescence and reduced sensitivity to contact-induced growth arrest, characteristics of transformed cells.

Furthermore, constitutive activation of CDK4 can lead to increased levels of E2F target genes involved in other processes that support proliferation and tumor progression, such as angiogenesis, through the upregulation of factors like VEGF-B and FGF-2. The ability of this compound to drive proliferation has also been observed in specific contexts, such as promoting beta cell proliferation and differentiation.

The activation of these proliferative pathways underscores the oncogenic potential of the this compound mutation, facilitating uncontrolled cell division and tumor development.

Cellular Phenotypes and Biological Impacts of Cdk4 R24c

Regulation of Cell Proliferation and Cell Cycle Progression

CDK4, in complex with D-type cyclins, plays a central role in regulating the transition from the G1 phase to the S phase of the cell cycle. aacrjournals.orggenesandcancer.commdpi.comunil.ch This transition is a critical checkpoint where the cell commits to DNA replication and subsequent division. aacrjournals.orggenesandcancer.comunil.ch The CDK4-R24C mutation, by evading inhibition by p16INK4a, leads to hyperphosphorylation of retinoblastoma (Rb) protein family members (pRb, p107, and p130), which are key substrates of CDK4/6. nih.govnih.govnih.govtandfonline.comembopress.org Phosphorylation of these proteins releases E2F transcription factors, promoting the expression of genes necessary for S-phase entry and progression. aacrjournals.orgtandfonline.commdpi.comunil.ch

Accelerated G1/S Transition and Reduced Doubling Times in Cell Models

Studies using mouse embryo fibroblasts (MEFs) expressing the homozygous this compound mutation (Cdk4R24C/R24C) have demonstrated an accelerated G1/S transition. nih.govembopress.org This acceleration is a direct consequence of the constitutively active this compound leading to more rapid and complete phosphorylation of Rb proteins. nih.govtandfonline.comembopress.org

This expedited cell cycle progression translates into significantly reduced population doubling times in cell models. nih.govnih.govgenesandcancer.comembopress.org For instance, Cdk4R24C/R24C MEFs exhibit decreased doubling times compared to wild-type MEFs. nih.govnih.govgenesandcancer.comembopress.org While wild-type MEFs have reported doubling times around 28-30 hours, Cdk4R24C/R24C MEFs show reduced doubling times of approximately 18-20 hours. embopress.org This indicates a faster rate of cell proliferation in the presence of the this compound mutation. nih.govnih.govgenesandcancer.comembopress.org

Here is a table summarizing the observed doubling times in different MEF genotypes:

Cell GenotypeApproximate Doubling Time (hours)Source Snippets
Wild-type (Cdk4+/+)28-30 embopress.org
Cdk4R24C/R24C18-20 embopress.org
INK4a-ARF-deficient16-18 embopress.org

Increased Proliferative Indices in Cell Models

Consistent with the reduced doubling times and accelerated cell cycle, cell models expressing this compound show increased proliferative indices. embopress.orggrantome.com Proliferative index, often measured by markers like PCNA (Proliferating Cell Nuclear Antigen) or Ki-67, reflects the proportion of cells actively engaged in the cell cycle. scispace.com

Studies on MEFs derived from Cdk4R24C/R24C mice have reported high proliferation indices. grantome.com Additionally, in the context of melanoma development in mouse models, melanocytic lesions from mice with the Cdk4R24C mutation, particularly in combination with other genetic alterations, displayed a significantly higher number of proliferating melanocytes. scispace.comresearchgate.net

Effects on Overall Cell Cycle Duration

The primary effect of this compound on cell cycle duration is the shortening of the G1 phase. nih.govaacrjournals.orggenesandcancer.com By bypassing the inhibitory control normally exerted by p16INK4a, the activated this compound complex drives the cell through the G1 restriction point more quickly. nih.govaacrjournals.orggenesandcancer.com

Modulation of Cellular Senescence and Immortalization

Cellular senescence is a state of stable cell cycle arrest that prevents the proliferation of damaged or aged cells. The this compound mutation significantly impacts this process, often leading to an escape from senescence and contributing to sustained proliferative capacity. nih.govnih.govaacrjournals.orgnih.govtandfonline.comgenesandcancer.comembopress.orggrantome.comrupress.orgoup.com

Sustained Proliferative Capacity in Long-term Cell Culture

The escape from replicative senescence conferred by the this compound mutation results in a sustained proliferative capacity in long-term cell culture. aacrjournals.orgtandfonline.comembopress.orggrantome.com While wild-type MEFs undergo a limited number of population doublings before senescing, Cdk4R24C/R24C MEFs can undergo a significantly higher number of doublings. nih.govembopress.org For example, after 25 passages in culture, Cdk4R24C/R24C MEFs underwent approximately 40 population doublings, compared to about 18 population doublings in control cells. nih.gov

This sustained proliferation is indicative of a state of "immortalization," where cells can divide indefinitely under appropriate culture conditions. embopress.orggrantome.comoup.com Although this compound MEFs are immortal, they may not necessarily be fully transformed and capable of forming tumors without additional genetic alterations. embopress.orgoup.com However, the sustained proliferative capacity is a critical step towards a transformed phenotype and makes these cells highly susceptible to oncogene-induced transformation. nih.govnih.govgenesandcancer.comembopress.orggrantome.com

Here is a table illustrating the cumulative population doublings observed in long-term MEF cultures:

Cell GenotypeApproximate Population Doublings (after 25 passages)Source Snippets
Wild-type (Cdk4+/+ )18 nih.gov
Cdk4+/R24C30 nih.gov
Cdk4R24C/R24C40 nih.gov

Impact on Cellular Stemness and Hybrid Phenotypes

Modulation of Stem Marker Expression (e.g., CD44, CD133)

The influence of this compound on glioblastoma stem cell characteristics is further supported by its impact on the expression of key stem cell markers. Studies have shown that exogenous expression of the this compound mutant in U87MG and T98G glioblastoma cells leads to increased levels of stem markers, including CD44 and CD133. mdpi.comnih.gov While the mRNA levels of Vimentin (VIM), another marker sometimes associated with mesenchymal phenotypes, did not change, the increase in markers like CD44 and CD133 indicates a shift towards a more pronounced stem-like state in cells expressing the this compound mutant. mdpi.com The CD44 and CD133 markers are commonly associated with CSC populations in various cancers, including glioblastoma, and their elevated expression is often linked to increased tumor-propagating potential and resistance to therapy. plos.orgnih.govmdpi.com

Role in Epithelial-Mesenchymal Transition (EMT) Associated Gene Expression

The this compound mutant also plays a role in modulating gene expression profiles associated with the epithelial-mesenchymal transition (EMT). EMT is a process by which epithelial cells acquire mesenchymal characteristics, often linked to increased motility, invasiveness, and stemness in cancer. nih.gov Ectopic overexpression of the constitutively active this compound mutant has been shown to significantly counteract the effects of certain treatments (specifically, a combination of Resveratrol and a Notch inhibitor) that aim to reverse the mesenchymal phenotype in glioblastoma cells. mdpi.comsemanticscholar.org This counteraction occurs at the mRNA level of genes regulating EMT, indicating that the this compound mutation promotes or stabilizes the expression of genes associated with a mesenchymal, more invasive phenotype. mdpi.comsemanticscholar.org

Effects on Cellular Metabolism

Emerging evidence highlights a significant role for CDK4, including the R24C mutant, in regulating cellular metabolism, independent of its canonical cell cycle functions. nih.govtandfonline.com CDK4 is recognized as a metabolic regulator that can coordinate cellular metabolism with cell cycle progression and also function in differentiated, non-proliferating cells. nih.govtandfonline.com

Role in Glucose Metabolism Regulation

CDK4 is involved in the regulation of glucose metabolism. Studies in mice have revealed that the role of CDK4 in glucose metabolism can be independent of its cell cycle regulatory activities. nih.govresearchgate.net CDK4, particularly in complex with Cyclin D1, has been shown to suppress glucose production in the liver through the activation of the histone acetyltransferase GCN5. tandfonline.comnih.govresearchgate.net The this compound mutant exhibits distinct metabolic phenotypes compared to cells lacking CDK4. nih.govresearchgate.net While Cdk4 null mutant mouse embryonic fibroblasts (MEFs) display low levels of anaerobic glycolytic activity, cells expressing the activating this compound mutant protein exhibit the opposite phenotype, suggesting that this compound promotes anaerobic glycolysis. tandfonline.comnih.govresearchgate.net Furthermore, studies in mouse models have explored the impact of this compound on glucose homeostasis, including its effects on insulin (B600854) sensitivity and beta cell function, highlighting its complex involvement in metabolic processes. researchgate.netbiorxiv.org

Influence on Fatty Acid Oxidation (FAO)

The this compound mutant also exerts influence on fatty acid oxidation (FAO). CDK4 has been found to negatively regulate FAO. tandfonline.comnih.govresearchgate.net This occurs, at least in part, via the phosphorylation and repression of the α2 subunit of AMP-activated protein kinase (AMPK), a major regulator of oxidative metabolism. unil.chnih.govtandfonline.com Mouse embryonic fibroblasts expressing the activating this compound mutant protein exhibit phenotypes opposite to those of Cdk4 null mutant MEFs. nih.govresearchgate.net Cdk4 null mutant MEFs show high levels of FAO, whereas cells expressing this compound display repressed FAO. tandfonline.comnih.govresearchgate.net This indicates that the this compound mutant promotes anaerobic glycolysis while preventing fatty acid oxidation, contributing to a metabolic profile that can support the energetic demands of proliferating cancer cells. nih.govtandfonline.com

In Vivo Investigations and Disease Model Applications

Mouse Models of CDK4-R24C Expression

Establishment and Characterization of "Knock-in" Mouse Models

"Knock-in" mouse models have been generated to express the endogenous CDK4 protein harboring the Arg24 to Cys (R24C) substitution, mirroring the mutation found in human melanoma patients. These models allow for the study of the R24C mutation's effects within a physiological context. Studies using these models have shown that primary embryonic fibroblasts (MEFs) derived from homozygous CDK4R24C/R24C mice exhibit increased CDK4 kinase activity, leading to hyperphosphorylation of members of the retinoblastoma (RB) family, including pRb, p107, and p130. nih.gov These MEFs also display decreased doubling times, escape replicative senescence, and are insensitive to contact-induced growth arrest, suggesting that the this compound mutation can act as a primary event in the progression towards a transformed phenotype. nih.govgenesandcancer.com

While the this compound mutation abolishes the interaction with p16INK4A, the phenotype of CDK4R24C mutant mice is not identical to p16 null mutant mice, but rather more closely resembles that of p16/p19 double knock-out animals. genesandcancer.com CDK4R24C/R24C mice express normal levels of CDK6, suggesting that the observed effects are likely restricted to tissues and cell types where CDK4 is the primary D-type cyclin-associated CDK. nih.gov

Assessment of Spontaneous and Carcinogen-Induced Tumorigenesis

CDK4R24C mice develop a variety of spontaneous primary and metastatic tumors, although the incidence of spontaneous melanoma is generally low. genesandcancer.comresearchgate.net The major pathological abnormality observed in these animals is the onset of pancreatic islet cell hyperplasia early in life. genesandcancer.com Spontaneous tumors of various cellular origins develop with increasing age in CDK4R24C/R24C mice, with a high percentage developing tumors by 8 to 10 months of age. nih.gov Heterozygous CDK4+/R24C mice also develop spontaneous tumors, albeit at a reduced frequency and incidence compared to homozygous mice. nih.gov

The low incidence of spontaneous melanoma in CDK4R24C mice suggests that additional genetic changes or exposure to carcinogens may play a significant role in melanoma development. genesandcancer.comresearchgate.net Studies using the two-step model of skin carcinogenesis, involving treatment with 9,10-di-methyl-1,2-benz[a]anthracene (DMBA) and 12-O-tetradecanoylphorbol-13-acetate (TPA), have been conducted in CDK4R24C mice. genesandcancer.comresearchgate.net These experiments have shown that CDK4R24C heterozygous and homozygous mice are highly susceptible to an increased incidence of papillomas with a short latency period compared to wild-type mice. genesandcancer.comresearchgate.net However, topical application of DMBA alone did not induce papillomas in these mice. nih.gov

Some studies using DMBA/TPA treatment in CDK4R24C mice have reported the development of both papillomas and melanomas, while others primarily observed papillomas. genesandcancer.com These differing results may be attributed to variations in experimental protocols, such as the age of the mice at treatment and the doses of DMBA/TPA used. genesandcancer.com

Contributions to Oncogenesis in Specific Tissue Models

Melanoma Pathogenesis in Mouse Models

Role of the R24C Mutation as a Primary Event

The this compound mutation, by rendering CDK4 resistant to p16INK4A inhibition, contributes to deregulated cell cycle progression, a hallmark of cancer. aacrjournals.org In the context of melanoma, the R24C mutation is considered to serve as a primary event that predisposes individuals and mouse models to the disease. nih.govgenesandcancer.com While the mutation itself is not always sufficient to induce melanoma with high penetrance, it creates a cellular environment that is more susceptible to transformation upon accumulation of additional genetic alterations or exposure to environmental factors. genesandcancer.comnih.gov Studies have shown that MEFs expressing this compound are highly susceptible to transformation by various oncogenes, including those in the Ras pathway, further supporting its role as a primary event facilitating transformation. nih.govgenesandcancer.com

Influence of Carcinogenic Treatments (e.g., 9,10-di-methyl-1,2-benz[a]anthracene (DMBA), 12-O-tetradecanoylphorbol-13-acetate (TPA), UV Radiation)

Carcinogenic treatments significantly enhance melanoma development in this compound mouse models. The combination of the this compound mutation with exposure to carcinogens like DMBA, TPA, and UV radiation has been shown to increase the incidence and accelerate the onset of melanoma. genesandcancer.comnih.govmdpi.com

Studies using compound mouse models, such as those expressing both this compound and activated HRas in melanocytes (Tyr-HRas/CDK4R24C mice), demonstrate that treatment with DMBA/TPA or UV radiation leads to the development of melanomas. genesandcancer.comnih.gov In these models, the activated CDK4 cooperates with oncogenic HRAS to increase susceptibility to melanoma. nih.gov While spontaneous melanomas can occur in these compound mice, the addition of DMBA/TPA or UV irradiation further increases the number of nevi and melanomas, suggesting that these carcinogens contribute to the accumulation of additional genetic changes required for full tumor penetrance and incidence. nih.gov

In another model, crossing CDK4R24C mice with mice overexpressing hepatocyte growth factor/scatter factor (HGF/SF), which are prone to spontaneous and UV-induced cutaneous melanoma, resulted in a hybrid model (HGF × CDK4R24C) that exhibited a more rapid onset of DMBA/TPA- and UVR-induced melanomas compared to the parental strains. nih.govmdpi.comaacrjournals.org Carcinogen treatment of newborn HGF × CDK4R24C mice with DMBA followed by TPA resulted in the rapid growth of numerous autochthonous cutaneous melanomas that spontaneously metastasized to lymph nodes and lungs. nih.govaacrjournals.org This highlights the strong cooperative effect between the this compound mutation and carcinogen exposure in driving aggressive melanoma development and metastasis. nih.govmdpi.comaacrjournals.org

UV radiation exposure has also been shown to induce melanoma in this compound models, particularly in combination with other genetic alterations like HGF overexpression. nih.govmdpi.comaacrjournals.org These findings underscore the importance of environmental carcinogens in promoting melanoma in individuals with the this compound germline mutation. genesandcancer.comresearchgate.net

Data from studies on carcinogen-induced tumorigenesis in this compound mouse models are summarized in the table below:

Mouse Model Genotype(s)Carcinogen TreatmentObserved Tumorigenesis Phenotype(s)Relevant Citations
CDK4R24C/R24C and CDK4+/R24CDMBA/TPAIncreased incidence of papillomas with short latency. Some studies report both papillomas and melanomas. nih.govgenesandcancer.comresearchgate.net
Tyr-HRas/CDK4R24CDMBA/TPA or UV radiationIncreased incidence of nevi and melanomas compared to Tyr-HRas mice. genesandcancer.comnih.gov
HGF × CDK4R24CDMBA/TPA or UV radiationRapid onset of multiple invasive cutaneous melanomas with spontaneous metastasis to lymph nodes and lungs. nih.govmdpi.comaacrjournals.org

Pancreatic Tumorigenesis and Hyperplasia Development

This compound knock-in mice exhibit a notable propensity for developing abnormalities in the pancreas. A major pathological observation in these animals is the onset of pancreatic islet cell hyperplasia, particularly evident during the first three months of life genesandcancer.comuniprot.orggenesandcancer.comnih.govjax.orgwikipedia.orgaai.org. Histological analysis of older this compound mice reveals a progression from islet hyperplasia to the formation of islet adenomas and, infrequently, carcinomas jax.orgwikipedia.orgresearchgate.net. The this compound mouse model demonstrates highly penetrant tumor development within the endocrine pancreas genesandcancer.comjax.orgwikipedia.orgresearchgate.net. These findings highlight a critical and specific role for CDK4 in the development and proliferation of pancreatic islet beta-cells genesandcancer.comnih.govjax.orgwikipedia.orgaai.org.

Pituitary Tumor Development

Pituitary tumor development is a frequent manifestation in this compound knock-in mice wikipedia.orgnih.govuniprot.orgashpublications.orggenesandcancer.comnih.govaacrjournals.orgfrontiersin.orgembopress.orgnih.govjax.orgwikipedia.orgoncotarget.comresearchgate.netcabidigitallibrary.orgaacrjournals.org. These tumors are often classified as adenomas, primarily arising in the anterior lobe (pars distalis), although involvement of the pars intermedia has also been observed wikipedia.orgnih.govoncotarget.comaacrjournals.org. This compound mice demonstrate pituitary tumors with high penetrance, although the latency can vary nih.govashpublications.orgfrontiersin.orgnih.govoncotarget.com. A dramatic acceleration and increased incidence of pituitary tumor formation, often resulting in poorly differentiated tumors and reduced survival, is observed in compound mutant mice, such as those with both the this compound mutation and deficiency in p27Kip1 wikipedia.orgnih.govashpublications.orgaacrjournals.orgembopress.orgnih.govoncotarget.comresearchgate.netaacrjournals.org. This cooperation is specifically noted with p27Kip1 deficiency but not with the absence of p18INK4c aacrjournals.orgoncotarget.comresearchgate.netaacrjournals.orgtandfonline.com. Additionally, overexpression of high mobility group AT-hook protein 2 (HMGA2) has been shown to cooperate with this compound in promoting pituitary tumor development genesandcancer.comuni.lutandfonline.com. Despite the prevalence of pituitary tumors in this compound mouse models, studies investigating human pituitary tumorigenesis have not consistently identified the this compound mutation wikipedia.orgaacrjournals.org.

Mammary Gland Abnormalities and Tumor Formation

Female this compound mice exhibit severe mammary duct dilation and a high incidence of aggressive mammary tumors genesandcancer.comuniprot.orggenesandcancer.comnih.govuni.lu. Histological analysis of these tumors reveals various subtypes, including adenosquamous carcinomas with papillary and cribiform elements, as well as adenocarcinomas and adenoacanthomas with squamous differentiation genesandcancer.com. CDK4 is known to be required for vHa-ras-driven mammary tumorigenesis genesandcancer.compnas.orguni.lunih.gov. Interestingly, co-expression of this compound and vHa-ras in mammary epithelial cells has been shown to surprisingly delay the onset of tumorigenesis, which may be attributed to the activation of senescence and apoptotic pathways genesandcancer.compnas.orguni.lunih.gov. The absence of CDK4 expression has also been shown to affect Neu-driven mammary tumorigenesis genesandcancer.com. Furthermore, this compound mice demonstrate a higher susceptibility to carcinogen-induced tumorigenesis, which extends to breast tissue pnas.orgnih.gov.

Involvement in Other Tumor Types (e.g., Brain, Skin, Hemangiosarcomas)

Beyond melanoma, pancreatic, pituitary, and mammary gland tumors, this compound knock-in mice develop a wide spectrum of other tumor types genesandcancer.comnih.govuniprot.orggenesandcancer.comnih.govaacrjournals.orgfrontiersin.orgembopress.orgcabidigitallibrary.orgaacrjournals.org. These include brain tumors, various skin tumors, and hemangiosarcomas genesandcancer.comnih.govuniprot.orgnih.govgenesandcancer.comnih.govaacrjournals.orgfrontiersin.orgembopress.orgmrc.ac.ukcabidigitallibrary.orgaacrjournals.org. Hemangiosarcomas are among the most common neoplasia observed in homozygous this compound mice, a finding also noted in p15INK4b-deficient mice nih.govaacrjournals.orgfrontiersin.orgembopress.orgaacrjournals.org. Skin tumors in this compound mice treated with DMBA/TPA include an increased incidence of papillomas and squamous cell carcinomas genesandcancer.commrc.ac.uk. The involvement of CDK4 regulation has also been discussed in the context of brain tumors such as medulloblastoma aacrjournals.org. Other reported tumor types in these models include lymphomas, thyroid tumors, and other endocrine tumors genesandcancer.comnih.govuniprot.orggenesandcancer.comaacrjournals.orgembopress.orgcabidigitallibrary.org.

Modulation of Therapeutic Responsiveness in Preclinical Models

The this compound mouse model serves as a valuable preclinical tool for evaluating the efficacy of cell cycle inhibitors and understanding mechanisms of therapeutic response and resistance nih.govaacrjournals.orgfrontiersin.orgembopress.orgoncotarget.comtandfonline.com. Studies using these models have shown that treatment with broad-spectrum CDK inhibitors like flavopiridol (B1662207) can significantly delay tumor progression and increase tumor-free survival in mice with this compound-driven tumors, such as pituitary adenomas oncotarget.comtandfonline.comoncotarget.com.

Research investigating the sensitivity of tumor cells expressing the this compound mutation to specific CDK4/6 inhibitors, such as palbociclib (B1678290), has yielded important insights nih.govnih.gov. Overexpression of wild-type CDK4 has been associated with increased sensitivity to palbociclib in sarcoma cell lines, while overexpression of the this compound mutant has been shown to increase resistance to palbociclib in these same cell lines nih.gov. This suggests that the specific nature of CDK4 dysregulation, whether through overexpression of the wild-type protein or the presence of the INK4-insensitive R24C mutation, can influence therapeutic response to CDK4/6 inhibitors oncotarget.comnih.gov. However, tumors harboring the active mutant this compound may still be susceptible to other CDK4 inhibitors like flavopiridol oncotarget.com.

Impact on Sensitivity to CDK4/6 Inhibition in Cellular Models

The presence of the this compound mutation significantly impacts the sensitivity of cellular models to inhibition by CDK4/6 inhibitors. This specific point mutation, where arginine at position 24 is replaced by cysteine, leads to the constitutive activation of CDK4. aacrjournals.orgnih.govnih.gov This constitutive activity renders CDK4 insensitive to inhibition by members of the INK4 family of proteins, including p16INK4A, which are natural inhibitors of CDK4/6. nih.govnih.govgenesandcancer.compnas.orgnih.gov

Studies using cellular models have demonstrated that the overexpression of the this compound mutant increases resistance to CDK4/6 inhibitors such as palbociclib. oncotarget.com Tumors harboring this active mutant this compound may exhibit a poor response to palbociclib treatment. oncotarget.com The expression of this compound confers a biological behavior in preclinical models that is similar to the loss of p16, a genetic alteration known to be associated with increased CDK4/6 signaling and often linked to reduced sensitivity to CDK4/6 inhibitors. aacrjournals.orgnih.gov While amplification of the CDK4 gene can predict an increased response to CDK4 inhibitors in certain tumor types, such as liposarcomas, CDK4 amplification or overexpression, including the presence of the R24C mutation, can conversely predict resistance or show no correlation with drug response in other cancer types like glioblastoma and melanoma. oncotarget.com

Mechanisms of Resistance to Inhibitory Agents in Models Expressing this compound

The primary mechanism by which the this compound mutation confers resistance to CDK4/6 inhibitory agents in cellular models is through the disruption of the interaction between CDK4 and the p16INK4A protein. The R24C mutation is located in the p16INK4A-binding domain of CDK4 and effectively abolishes or significantly inhibits this crucial interaction. aacrjournals.orgnih.govgenesandcancer.compnas.orgnih.gov

Normally, p16INK4A binds to CDK4 and prevents the assembly and activation of cyclin D-CDK4 complexes, thereby negatively regulating cell cycle progression. aacrjournals.orgnih.gov By preventing p16INK4A binding, the R24C mutation allows CDK4 to remain constitutively active, regardless of the presence of p16INK4A. aacrjournals.orgnih.gov This constitutively active CDK4 can then continue to phosphorylate the retinoblastoma protein (RB1), leading to its inactivation. aacrjournals.orgnih.gov Inactivated RB1 releases E2F transcription factors, which drive the expression of genes necessary for the transition from the G1 phase to the S phase of the cell cycle. nih.gov This bypasses the cell cycle arrest that CDK4/6 inhibitors are designed to induce by targeting the CDK4/6-RB pathway. The functional consequence of the R24C mutation is thus similar to the inactivation of INK4 family members, contributing to uncontrolled cell proliferation. pnas.org Studies in mouse models expressing this compound have shown phenotypes resembling those observed in mice lacking both p16 and p19, further highlighting the functional impact of this mutation on cell cycle regulation. genesandcancer.comnih.gov

While the R24C mutation primarily mediates resistance through the p16 interaction, it is important to note that other mechanisms of resistance to CDK4/6 inhibitors exist, such as the loss of RB1 function or activation of alternative signaling pathways. aacrjournals.orgoncotarget.comnih.gov However, in models expressing this compound, the inability of p16INK4A to inhibit the mutated CDK4 is a key intrinsic resistance mechanism. nih.gov

Methodological Approaches in Cdk4 R24c Research

Genetic and Genomic Techniques

Genetic and genomic approaches are fundamental to studying the CDK4-R24C mutation, enabling researchers to investigate its impact at the DNA and RNA levels.

Gene Targeting and "Knock-in" Model Generation in Mice

Gene targeting and "knock-in" technology in mice have been crucial for creating in vivo models that express the endogenous this compound protein, mimicking the mutation found in human patients. This involves engineering a specific miscoding mutation, such as the Arg to Cys substitution at codon 24, into the mouse Cdk4 locus through gene targeting techniques. embopress.orgnih.govnih.gov For instance, Cdk4R24C/R24C mice have been generated to express the endogenous Cdk4R24C protein. embopress.org The generation of these mice can involve Cre-loxP-mediated knock-in technology. nih.gov These models allow for the study of the consequences of the this compound mutation on development, cell proliferation, and tumorigenesis in a living organism. embopress.orgnih.gov Studies using these models have shown that primary embryonic fibroblasts (MEFs) from Cdk4R24C/R24C mice are immortal and susceptible to oncogenic transformation. embopress.orgnih.gov Furthermore, homozygous and heterozygous Cdk4R24C mice can develop a wide spectrum of tumors. nih.gov The activation of the transcriptionally active Cdk4R24C allele in these mice can be achieved by excision of a floxed PGK-neo-cassette in the Cdk4 locus. researchgate.net

Mutational Analysis and Single Nucleotide Polymorphism (SNP) Identification

Mutational analysis and the identification of single nucleotide polymorphisms (SNPs) in the CDK4 gene are essential for identifying variations, including the R24C mutation (rs11547328), and assessing their potential impact. iiarjournals.org Computational prediction methods have been used to identify non-synonymous SNPs (nsSNPs) in the CDK4 gene, including R24C, and predict their potential deleterious effects. nih.govresearchgate.netplos.org These analyses often utilize databases like dbSNP and UniProt to extract information about CDK4 gene polymorphism. nih.govplos.org Various web servers and computational tools, such as SIFT, PolyPhen2, I-Mutant3, PROVEAN, SNAP2, FATHMM, PON-P2, and PredictSNP, are employed to predict the damaging or pathogenic nature of identified nsSNPs. researchgate.netplos.org Molecular docking and dynamic simulations are further used to analyze the structural impact of these substitutions on the CDK4 protein and its interactions with other proteins or ligands. nih.govresearchgate.netplos.org While the R24C mutation has been reported in some melanoma cases, studies using techniques like polymerase chain reaction-single-strand conformation polymorphism (PCR-SSCP) analysis in diverse types of human leukemias and solid tumors have suggested that this mutation is rare in neoplasms other than melanoma. nih.gov

Gene Expression Analysis (e.g., Real-time RT-PCR, RNA-Seq)

Gene expression analysis techniques, such as real-time RT-PCR and RNA-Seq, are utilized to quantify the levels of CDK4 mRNA and other relevant genes in various cell types and tissues expressing the this compound mutation. Real-time RT-PCR is a targeted approach that uses target-specific primers to amplify and quantify specific mRNA transcripts. lubio.ch RNA-Seq, on the other hand, provides a broader view by sequencing the entire transcriptome to assess the expression levels of most or all mRNA molecules in a sample. lubio.ch These methods have been applied to study the expression of CDK4 and other genes, including those related to cell stemness and epithelial-mesenchymal transition (EMT), in cell lines transfected with CDK4R24C mutant expression vectors. mdpi.com For example, real-time RT-PCR assays have been used to analyze the expression of markers like CD44, CD133, and NES in glioblastoma cell lines expressing the CDK4R24C mutant. mdpi.com RNA sequencing data from sources like GEPIA2 have also been used in studies involving CDK4R24C in conjunction with other genetic alterations. aacrjournals.org Gene expression analysis by real-time PCR has also shown elevated levels of E2f1 transcripts in the pancreas of Cdk4R24C mice compared to wild-type mice. nih.gov

Cellular and Biochemical Assays

Cellular and biochemical assays are fundamental for investigating the functional consequences of the this compound mutation at the cellular level, including its effects on cell growth, viability, and interactions with other cellular components.

Establishment and Utilization of Cell Culture Models (e.g., Mouse Embryo Fibroblasts (MEFs), Sarcoma Cell Lines, Glioblastoma Cell Lines, Primary Islet Cells)

Various cell culture models are established and utilized to study the this compound mutation. Mouse embryo fibroblasts (MEFs) derived from Cdk4R24C/R24C mice are commonly used to investigate the intrinsic cellular effects of the mutation, such as increased proliferation rates, escape from replicative senescence, and altered sensitivity to contact inhibition. embopress.orgnih.govnih.govunil.ch These MEFs express an endogenous Cdk4 protein that does not bind p16INK4a and induces hyperphosphorylation of pRb. nih.gov Sarcoma cell lines are relevant models because oncogenic amplification and overexpression of CDK4 have been reported in human sarcomas. nih.gov Glioblastoma cell lines, such as U87MG and T98G, are also used, particularly when investigating the role of this compound in glioblastoma cell invasion and stemness. mdpi.comfrontiersin.orgnih.gov Transfection with CDK4R24C mutant expression vectors allows for the study of the mutation's impact in these contexts. mdpi.com Primary islet cells and fetal pancreatic cells from Cdk4 mutant mice are utilized to understand the role of CDK4, including the R24C mutation, in pancreatic development and beta-cell proliferation. researchgate.netnih.govunil.ch The use of diverse cell culture models allows researchers to explore the effects of the this compound mutation in different cellular contexts and tissue types.

Cell Cycle Analysis (e.g., Flow Cytometry-based G1/S, G2/M Phase Distribution)

Flow cytometry is a standard technique used to analyze the distribution of cells within different phases of the cell cycle (G1, S, G2/M) based on their DNA content. nih.govnih.gov Studies on this compound have utilized flow cytometry to assess the impact of the mutation on cell cycle progression. Exponentially growing mouse embryo fibroblasts (MEFs) expressing homozygous this compound (Cdk4R24C/R24C) have shown a slightly higher proportion of cells in the S and G2/M phases compared to wild-type MEFs. nih.gov This indicates an acceleration of cell proliferation caused by the expression of the this compound mutant. nih.gov Conversely, cells deficient in CDK4 have been shown to accumulate in G0/G1 with fewer cells in S-phase, consistent with a longer cell cycle. nih.gov

Kinase Activity Measurements

Measuring the kinase activity of this compound is essential to confirm its deregulated activation. Immune-complex kinase assays are commonly employed for this purpose. nih.govembopress.org In these assays, CDK4 is immunoprecipitated from cell or tissue lysates, and its ability to phosphorylate a substrate, such as the retinoblastoma protein (pRb), is measured, often using radioactive ATP. nih.govembopress.org Results from immune-complex kinase assays have demonstrated that Cdk4R24C/R24C MEFs exhibit the highest levels of CDK4 kinase activity compared to heterozygous (Cdk4+/R24C) and wild-type (Cdk4+/+) MEFs. nih.gov This increased kinase activity leads to hyperphosphorylation of the Rb family proteins (pRb, p107, and p130). nih.govembopress.org

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Proximity Ligation Assays)

Investigating the protein interactions of this compound is crucial for understanding how the mutation affects its regulatory mechanisms and downstream signaling. Co-immunoprecipitation (Co-IP) is a widely used technique to identify proteins that physically interact with a target protein, such as this compound, in cell lysates. sigmaaldrich.comnih.govthermofisher.com Proximity Ligation Assay (PLA) is another method that allows for the visualization and quantification of protein-protein interactions in situ within cells or tissues, providing spatial information that Co-IP lacks. sigmaaldrich.comnih.govbiorxiv.orgnih.gov The this compound mutation is specifically known to abolish the binding of CDK4 to the inhibitor p16INK4A. nih.govembopress.orgnih.govaacrjournals.orgnih.gov This lack of interaction is a key functional consequence of the mutation. While the provided search results mention these techniques in the context of studying protein interactions, specific detailed findings on this compound interactions beyond the lack of p16INK4A binding using Co-IP or PLA were not extensively detailed in the snippets. However, the general application of these methods to study protein interactions, including those involving CDK4, is well-established. sigmaaldrich.comnih.govthermofisher.combiorxiv.orgnih.gov

Protein Expression and Phosphorylation Analysis (e.g., Immunostaining, Western Blotting)

Analyzing the expression levels and phosphorylation status of this compound and its downstream targets provides insight into the molecular consequences of the mutation. Western blotting is a common technique used to detect specific proteins and their post-translational modifications, such as phosphorylation, in cell or tissue lysates. nih.govembopress.orgnih.govnih.govtandfonline.com Immunostaining (immunohistochemistry or immunocytochemistry) allows for the visualization of protein localization and expression within cells or tissue sections. nih.govtandfonline.compnas.org Studies have used Western blotting to show the hyperphosphorylation of Rb family proteins (pRb, p107, and p130) in cells expressing this compound, which is a direct consequence of its increased kinase activity. nih.govembopress.org Western blotting has also been used to assess the expression levels of proteins involved in senescence and apoptosis pathways, such as p16Ink4a and p19ARF, in the context of this compound expression. nih.gov Additionally, Western blot analysis has revealed increased expression of E2F target proteins, including Cyclin A and angiogenic factors like Vegf-b and Fgf-2, in tumors from mice expressing this compound. tandfonline.com Immunostaining has been used to detect markers like γ-H2AX, indicative of DNA damage, in tumors from mice expressing this compound and oncogenic Ras. nih.gov

Assays for Contact-Induced Growth Arrest

Contact-induced growth arrest, or contact inhibition, is a phenomenon where normal cells stop proliferating when they come into contact with each other. Cancer cells often lose this regulatory mechanism. Assays for contact-induced growth arrest are used to determine if this compound expression affects this process. MEFs derived from Cdk4R24C/R24C mice have been shown to escape sensitivity to contact-induced growth arrest. nih.govembopress.orgoncokb.org This escape contributes to their increased proliferative capacity. nih.gov

Neurosphere Formation Assays for Stemness Assessment

Neurosphere formation assays are utilized to assess the stemness or self-renewal capacity of cells, particularly in the context of neural progenitors and cancer stem cells. This assay involves culturing dissociated cells in serum-free medium supplemented with growth factors, which promotes the formation of clonal spheres (neurospheres) from cells with stem-like properties. koreamed.org

Studies investigating the this compound mutation have employed neurosphere formation assays to evaluate its impact on the stemness of specific cell types. For instance, embryonic neural progenitors isolated from mice carrying the Cdk4 R24C allele showed a drastic reduction in primary neurosphere formation compared to wild-type littermates. nih.gov This suggests that the Cdk4 R24C mutation can affect the self-renewal capacity of neural progenitors. Conversely, exogenous expression of the this compound mutant in certain cancer cell lines, such as glioblastoma (GBM) cells, has been shown to significantly augment neurosphere sizes and forming abilities. nih.gov This indicates that in some contexts, the this compound mutation may enhance stem-like properties.

Data from a study on GBM cells transfected with a this compound mutant expression vector showed an increase in neurosphere size and formation ability after 72 hours compared to control cells transfected with an empty vector. nih.gov

Advanced Computational and Structural Biology Techniques

Computational and structural biology techniques are crucial for investigating the molecular mechanisms underlying the function of this compound, its interactions with other proteins and potential ligands, and for the identification of interaction modulators.

Molecular Docking and Dynamics Simulations for Protein-Protein and Protein-Ligand Interactions

Molecular docking and dynamics simulations are widely used to study the interactions between proteins and other molecules at an atomic level. These techniques can predict the binding modes and affinities of ligands to a protein target or analyze the dynamic behavior and interaction interfaces of protein complexes. plos.org

In the context of this compound, these methods have been applied to understand how the R24C mutation affects interactions with its natural inhibitor p16INK4a and with potential therapeutic compounds. Molecular dynamics simulations have been used to examine the structural and functional consequences of the R24C mutation on the CDK4-Cyclin D1 complex. plos.org These simulations have revealed that deleterious mutations like R24C can affect the interactions between CDK4 and Cyclin D1. plos.orgresearchgate.net

Molecular docking analysis has been performed to assess the binding capability of inhibitors, such as flavopiridol (B1662207), to both native and mutant CDK4 structures. plos.org Studies have shown that the R24C mutation can alter the binding site and reduce the binding affinity of certain inhibitors compared to wild-type CDK4. plos.org For example, while flavopiridol binds to the ATP-binding site in native CDK4, it may bind to residues outside this cleft in mutant CDK4 structures. plos.org

Molecular dynamics simulations have also been performed with mutant CDK4 structures in complex with virtually screened compounds to verify docking results and understand the stability of these complexes. plos.orgresearchgate.net These simulations have helped to identify compounds that display good binding affinity for the R24C mutant protein. plos.orgresearchgate.net

Virtual Screening Approaches for Interaction Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify potential ligands that are likely to bind to a protein target. This approach is significantly faster and less expensive than experimental screening methods. plos.orgbiointerfaceresearch.com

Structure-based virtual screening has been employed to identify suitable inhibitors for mutant CDK4 proteins, including this compound. plos.orgresearchgate.net By docking libraries of compounds, such as those structurally similar to known inhibitors like flavopiridol, against the mutant protein structure, researchers can identify molecules with predicted good binding affinities. plos.org For instance, virtual screening has identified compounds like 5_7_DIHYDROXY_2_(3_4_5_TRIHYDROXYPHENYL)_4H_CHROMEN_4_ONE as displaying good binding affinity for CDK4 proteins with the R24C mutation. plos.orgresearchgate.net

Structural Bioinformatics and Conformation Analysis

Structural bioinformatics involves the analysis of biological macromolecules' 3D structures to understand their function and interactions. Conformation analysis specifically examines the different spatial arrangements that a molecule can adopt.

Molecular dynamics simulations contribute to conformation analysis by providing insights into the dynamic behavior and flexibility of the mutant protein compared to the native form. plos.orgresearchgate.net Studies have observed that mutant protein complexes, including those with R24C, may exhibit increased flexibility and explore larger regions of conformational space than the native complex. researchgate.net This altered conformational landscape can impact protein-protein interactions, such as with Cyclin D1, and protein-ligand binding. plos.orgresearchgate.net

Structural bioinformatics tools can also be used to predict the phenotypic effects of single nucleotide polymorphisms (SNPs) like R24C on protein function based on structural information. plos.orgnih.gov

In Vivo Preclinical Models

In vivo preclinical models, particularly genetically engineered mouse models (GEMMs), are invaluable for studying the biological effects of the this compound mutation in a living organism, modeling disease progression, and evaluating potential therapies.

Genetically Engineered Mouse Models (GEMMs) for Disease Modeling

GEMMs are created by introducing specific genetic alterations into the mouse genome to mimic human diseases. For this compound research, "knock-in" technology has been used to introduce the R24C mutation into the endogenous mouse Cdk4 locus. nih.govembopress.orgnih.gov These models express the mutant Cdk4 protein, which is insensitive to inhibition by INK4 inhibitors, mirroring the situation in human patients with this mutation. embopress.orgnih.govpnas.org

CDK4R24C mouse models have been instrumental in demonstrating the oncogenic potential of this mutation. Homozygous Cdk4R24C/R24C mice develop a wide spectrum of spontaneous tumors with high penetrance, including those in the pancreas, pituitary, brain, mammary tissue, and skin. embopress.orgnih.govgrantome.comnih.gov The R24C mutation in mice has been shown to facilitate escape from cellular senescence and increase susceptibility to carcinogen-induced melanoma. nih.govnih.govpnas.orgnih.gov

GEMMs carrying the Cdk4R24C mutation, sometimes in combination with other genetic alterations like oncogenic HRAS or HGF overexpression, are used to model specific cancers such as melanoma and study their development and progression in an immunocompetent host. nih.govcancer.govresearchgate.netmdpi.comnih.gov These models exhibit progression patterns relevant to human disease, including the development of nevi and invasive melanomas with metastasis to lymph nodes and lungs. nih.govresearchgate.netmdpi.com

Studies using these models have shown that activated Cdk4 cooperates with other oncogenes, such as HRAS(G12V), to increase the susceptibility to melanoma development in vivo. nih.gov The Hgf-tg;Cdk4R24C mouse model, for example, develops spontaneous cutaneous melanoma with high penetrance and exhibits metastasis. researchgate.netmdpi.com

These GEMMs provide valuable platforms for investigating the molecular mechanisms driven by this compound in the context of a complex in vivo environment and for testing the efficacy of potential therapeutic strategies targeting this pathway. embopress.orgnih.govgenesandcancer.com

Carcinogen-Induced Tumorigenesis Protocols in Animal Models

Carcinogen-induced tumorigenesis protocols are instrumental in studying the oncogenic potential of genetic alterations like the this compound mutation in vivo. Studies have demonstrated that mice carrying the this compound knock-in mutation exhibit heightened susceptibility to tumor development when exposed to specific chemical carcinogens nih.govnih.govaacrjournals.orgresearchgate.net.

A common approach involves the application of two-stage skin carcinogenesis protocols, typically utilizing initiators such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) nih.govnih.govresearchgate.netjax.orggenesandcancer.com. Research indicates that both heterozygous and homozygous this compound mice treated with DMBA/TPA develop papillomas with a significantly shorter latency period compared to wild-type mice nih.govgenesandcancer.com. Some studies have reported the development of melanomas in addition to papillomas in this compound mice subjected to DMBA/TPA treatment, with variations in outcomes potentially linked to factors such as the age of the mice at treatment initiation and the specific doses of carcinogens used genesandcancer.com.

The this compound mutation, which renders the CDK4 protein insensitive to inhibition by INK4 proteins like p16INK4a, is considered an activating mutation that can serve as a primary event in the progression towards a transformed phenotype nih.govresearchgate.netoncokb.org. Its presence leads to hyperphosphorylation of the retinoblastoma (Rb) family proteins, crucial regulators of the cell cycle nih.gov.

Furthermore, the this compound mutation has been shown to cooperate with other genetic alterations in carcinogen-induced models. For instance, in mice overexpressing hepatocyte growth factor/scatter factor (HGF/SF), the introduction of the this compound mutation dramatically increased the number and growth kinetics of carcinogen-induced primary melanomas in the skin and promoted the growth of spontaneous metastases nih.gov. Similarly, studies involving mice with a combination of this compound and an activated NRAS mutation have also demonstrated accelerated melanoma development following UVB or DMBA/TPA treatment aacrjournals.orgresearchgate.net.

These studies underscore the utility of carcinogen-induced tumorigenesis protocols in revealing the synergistic effects of the this compound mutation with environmental factors and other genetic changes in driving tumor initiation and progression in animal models.

Histopathological Analysis of Tissues from Model Organisms

Histopathological analysis is a critical component in characterizing the tumors and tissue alterations that arise in animal models expressing the this compound mutation, particularly following carcinogen exposure. This involves the microscopic examination of tissue samples to assess cellular morphology, tissue architecture, and the presence of pathological features.

In carcinogen-induced skin tumorigenesis models using this compound mice, histopathological examination has revealed the presence of various lesions, including skin nevi, papillomas, and melanomas nih.govresearchgate.netjax.orggenesandcancer.comresearchgate.net. Papillomas observed in DMBA/TPA-treated this compound mice are often described as well-differentiated, with regions of epidermal hyperplasia but typically without invasion into the underlying dermis nih.govgenesandcancer.com. Skin nevi in these models have been characterized as small, benign lesions composed of pigmented melanocytes and melanin-laden macrophages jax.org.

In models where metastatic melanoma develops, histopathological analysis confirms features resembling human melanoma, including invasive growth nih.govresearchgate.net. Staining techniques such as Hematoxylin and Eosin (H&E) are routinely employed for general tissue morphology assessment jax.orgresearchgate.net. Immunohistochemistry is also used to evaluate the expression of markers associated with proliferation, such as Ki67, which is often found to be high in aggressive tumors from this compound mice researchgate.nettandfonline.com.

Beyond skin cancer, histopathological analysis in this compound models has provided insights into tumorigenesis in other tissues. For example, studies investigating pituitary tumorigenesis in this compound mice, sometimes in combination with other genetic alterations like HMGA2 overexpression or p27 deficiency, have utilized histopathology to assess tumor incidence, latency, features of invasiveness, and atypia tandfonline.comfrontiersin.org. Histopathological findings in these pituitary tumors can include increased mitotic activity and extrasellar expansion tandfonline.com. Histopathology has also been applied to characterize urothelial cancers in models involving this compound mice exposed to carcinogens like OH-BBN, detailing heterogeneous findings in bladder and kidney tissues plos.orgfigshare.com.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Mechanistic Insights Regarding CDK4-R24C

The journey to understanding this compound began with its identification in families with a high incidence of melanoma. jelsciences.comoncotarget.com This discovery pinpointed a specific genetic alteration that significantly increases cancer risk. The core of its oncogenic activity lies in its structural change. The R24C mutation occurs within the p16INK4a binding domain of CDK4, abolishing the interaction with this crucial tumor suppressor protein. oncotarget.comaacrjournals.org Normally, p16INK4a acts as a brake on the cell cycle by inhibiting CDK4 activity. The R24C mutation effectively removes this brake, leading to a constitutively active CDK4 kinase. aacrjournals.org

This unchecked activity has profound downstream consequences. The primary substrate of CDK4 is the retinoblastoma (Rb) protein family, which includes pRb, p107, and p130. aacrjournals.org In its active state, this compound hyperphosphorylates these Rb proteins. aacrjournals.org Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, driving relentless cell division. targetedonc.com

Studies utilizing mouse models with a "knock-in" this compound mutation have been instrumental in elucidating its in vivo effects. These mice exhibit increased susceptibility to spontaneous and carcinogen-induced tumorigenesis, developing a range of cancers including sarcomas, pituitary tumors, and notably, melanoma. oncokb.org Mouse embryo fibroblasts (MEFs) derived from these animals show increased proliferation rates, an escape from cellular senescence, and a decreased sensitivity to contact inhibition. oncokb.org

A critical aspect of this compound-driven tumorigenesis is its cooperation with other oncogenic mutations. Research has demonstrated a potent synergy between the this compound mutation and activated Ras oncogenes (such as H-Ras). nih.gov This collaboration accelerates tumor development, highlighting that this compound often acts as a potent facilitator of transformation initiated by other genetic lesions. nih.gov

Key DiscoveryPrimary ConsequenceSupporting Evidence
Identification in familial melanomaEstablished a genetic link to cancer predispositionLinkage studies in melanoma-prone families
Disruption of p16INK4a bindingConstitutive activation of CDK4 kinaseBiochemical binding assays
Hyperphosphorylation of Rb protein familyUncontrolled cell cycle progression (G1/S transition)Western blot analysis of phosphorylated Rb
Increased tumorigenesis in knock-in mouse modelsDemonstrated in vivo oncogenic potentialSpontaneous and induced tumor formation in this compound mice
Cooperation with other oncogenes (e.g., Ras)Accelerated and enhanced tumor developmentStudies in mouse models with combined mutations

Unanswered Questions and Emerging Research Avenues in this compound Biology

Despite significant progress, several critical questions regarding this compound remain unanswered, paving the way for new research avenues. A primary area of investigation is the full spectrum of cooperating mutations beyond Ras that synergize with this compound to drive tumorigenesis in different tissues. Identifying these genetic partners is crucial for understanding the tissue-specific cancer predisposition observed in individuals with this mutation.

Furthermore, the precise mechanisms of resistance to current CDK4/6 inhibitors in the context of the this compound mutation are not fully understood. While these inhibitors have shown efficacy in some cancers, innate and acquired resistance is a significant clinical challenge. targetedonc.com Research is needed to determine if the R24C mutation itself confers a degree of resistance or alters the response to these therapies, and to identify the downstream pathways that are activated to bypass CDK4/6 inhibition.

The exploration of non-canonical, or Rb-independent, functions of this compound is another burgeoning field of study. Emerging evidence suggests that CDK4 can phosphorylate other substrates besides Rb, influencing processes such as transcription and metabolism. elgenelim.com Elucidating these alternative signaling pathways could reveal novel therapeutic targets and provide a more comprehensive understanding of this compound's oncogenic impact.

The development of therapeutic strategies that specifically target the this compound mutant protein is a highly sought-after goal. Current CDK4/6 inhibitors target both the wild-type and mutant forms of the kinase. A mutant-specific inhibitor could offer greater efficacy and reduced off-target effects. youtube.com

Unanswered QuestionEmerging Research AvenuePotential Impact
What is the complete landscape of genetic alterations that cooperate with this compound?Large-scale genomic and proteomic analyses of this compound tumors.Improved risk stratification and identification of new therapeutic targets.
How does the R24C mutation influence the response and resistance to CDK4/6 inhibitors?Preclinical and clinical studies on the efficacy of CDK4/6 inhibitors in this compound-positive cancers.Development of more effective treatment strategies for this patient population.
What are the non-canonical, Rb-independent functions of this compound?Identification and validation of novel this compound substrates and signaling pathways.Uncovering new mechanisms of tumorigenesis and potential therapeutic vulnerabilities.
Can a this compound-specific inhibitor be developed?Structure-based drug design and high-throughput screening for mutant-selective compounds.Creation of a highly targeted and potentially less toxic cancer therapy.

Potential for Further Mechanistic Elucidation and Advanced Model Development

Future research will heavily rely on the development and application of advanced models to further dissect the mechanisms of this compound. While knock-in mouse models have been invaluable, more sophisticated systems are needed to recapitulate the complexity of human cancers.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient with a this compound mutation is implanted into an immunodeficient mouse, offer a more clinically relevant platform to study tumor growth and therapeutic responses. researchgate.net These models can help bridge the gap between preclinical findings and clinical outcomes.

The use of three-dimensional (3D) organoid cultures derived from this compound tumors is another promising avenue. Organoids can more accurately mimic the architecture and microenvironment of the original tumor, providing a powerful tool for studying disease mechanisms and for high-throughput drug screening.

The advent of CRISPR-Cas9 gene-editing technology provides an unprecedented opportunity to create isogenic cell lines that differ only by the presence of the this compound mutation. These models are ideal for dissecting the specific functional consequences of the mutation without the confounding effects of other genetic variations.

Computational modeling and structural biology will also play a crucial role in understanding the altered kinase activity of this compound and in the rational design of mutant-specific inhibitors. High-throughput screening of compound libraries against this compound-expressing cells can help identify novel therapeutic vulnerabilities.

Q & A

Q. What structural and functional alterations does the CDK4-R24C mutation introduce in kinase-regulatory protein interactions?

The R24C substitution disrupts ionic interactions at the p16INK4a binding interface. Specifically, Arg24 in wild-type CDK4 forms critical bonds with p16INK4a residues (e.g., Asp84), which are abolished in the mutant, reducing p16INK4a binding affinity by >90% . However, cyclin D1 binding remains comparable to wild-type CDK4 in certain assays, suggesting the mutation selectively impairs regulatory interactions while preserving kinase activation . Methodologically, structural analyses (e.g., X-ray crystallography) combined with co-immunoprecipitation assays can validate these interactions.

Q. How does this compound contribute to melanoma pathogenesis at a molecular level?

this compound acts as a constitutively active kinase that phosphorylates Rb, driving uncontrolled cell cycle progression. Its tumorigenic potential is linked to immune evasion, as the mutation generates a neoantigen recognized by cytotoxic T lymphocytes (CTLs) in melanoma models . To study this, researchers can employ CRISPR-edited cell lines or transgenic mouse models expressing this compound, coupled with flow cytometry to assess CTL-mediated tumor lysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s cyclin D1 binding affinity be resolved experimentally?

Discrepancies arise from assay conditions: in vitro pull-down assays report reduced cyclin D1 binding (~10% of wild-type), while cellular co-IP studies show preserved binding . To reconcile this, use biophysical techniques (e.g., surface plasmon resonance) under physiological ATP concentrations and compare results across cell types (e.g., HEK293 vs. melanoma lines). Context-dependent post-translational modifications or chaperone proteins may explain variances .

Q. What strategies effectively model this compound’s oncogenic signaling in vivo while accounting for immune interactions?

Dual-transgenic models combining this compound expression with immune checkpoint modulation (e.g., anti-PD-1 treatment) can dissect its role in tumor progression and immune surveillance. Longitudinal RNA sequencing of tumor-infiltrating lymphocytes and single-cell proteomics can map adaptive immune responses . Additionally, patient-derived xenografts (PDXs) from R24C-positive melanomas provide clinically relevant insights .

Q. What novel signaling pathways are influenced by this compound beyond cell cycle regulation?

this compound phosphorylates c-Jun at Ser73, enhancing AP-1 transcriptional activity and promoting pro-survival gene expression (e.g., BCL2). To investigate this, use kinase-dead mutants (CDK4-D158N) as controls in luciferase reporter assays and ChIP-seq to identify AP-1 target genes. Pharmacological inhibition (e.g., CDK4 inhibitor palbociclib) can further validate pathway specificity .

Q. How can researchers assess the antigenic potential of this compound for immunotherapeutic applications?

Epitope prediction algorithms (e.g., NetMHCpan) identify HLA-binding peptides derived from the mutation. Functional validation involves co-culturing this compound-expressing cells with autologous T cells and measuring IFN-γ release via ELISpot. In vivo, adoptive T-cell transfer in NSG mice engrafted with R24C+ tumors quantifies antitumor efficacy .

Methodological Guidance

  • Resolving Data Contradictions : Employ orthogonal techniques (e.g., biophysical assays, cellular models) and meta-analyses of public datasets (e.g., TCGA) to contextualize findings .
  • Experimental Design : Use conditionally active constructs (e.g., tetracycline-inducible this compound) to isolate mutation-specific effects from confounding factors .
  • Data Analysis : Integrate multi-omics (proteomics, transcriptomics) with machine learning to identify mutation-associated biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.